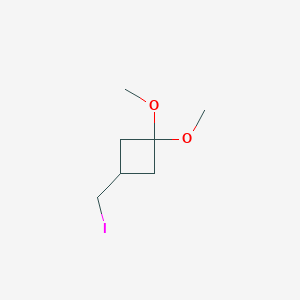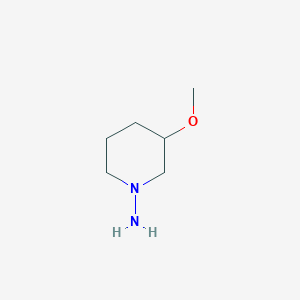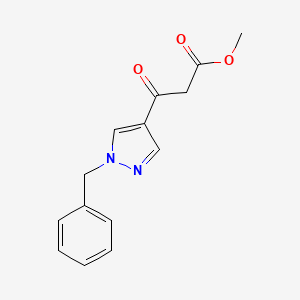![molecular formula C15H23N3O B1373048 2-amino-N-[3-(pyrrolidin-1-yl)phenyl]pentanamide CAS No. 1218021-92-1](/img/structure/B1373048.png)
2-amino-N-[3-(pyrrolidin-1-yl)phenyl]pentanamide
Übersicht
Beschreibung
“2-amino-N-[3-(pyrrolidin-1-yl)phenyl]pentanamide” is a chemical compound used in various scientific research . This versatile material finds applications in drug discovery, organic synthesis, and medicinal chemistry .
Molecular Structure Analysis
The InChI code for “2-amino-N-[3-(pyrrolidin-1-yl)phenyl]pentanamide” is1S/C15H23N3O/c1-10(14(17)16)12-6-5-7-13(9-12)19-8-3-2-4-11-19/h5-7,9-10H,2-4,8,11,17H2,1H3,(H2,16,17) . This code provides a standard way to encode the compound’s molecular structure and formula.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
- Synthesis and Antimicrobial Activity : New dihydropyridine derivatives derived from 3-Aryl-2-isobutanoyl-N-phenyl-acrylamide, including compounds related to 2-amino-N-[3-(pyrrolidin-1-yl)phenyl]pentanamide, have been synthesized and shown to exhibit antimicrobial activities. The study focused on the synthesis and characterization of these compounds, highlighting their potential in pharmaceutical applications (Joshi, 2015).
Anticholinergic Activity
- Anticholinergic Properties : Research has been conducted on the synthesis and anticholinergic activity of stereoisomers of a compound structurally related to 2-amino-N-[3-(pyrrolidin-1-yl)phenyl]pentanamide. This study provided insights into the differences in potency among various stereoisomers and their applications in treating conditions like overactive detrusor syndrome (Oyasu et al., 1994).
Melanin-Concentrating Hormone Receptor Antagonism
- Melanin-Concentrating Hormone Receptor-1 Antagonists : Derivatives of the compound, including 1-(4-amino-phenyl)-pyrrolidin-3-yl-amine, have been identified as potent and functionally active antagonists of the MCH-R1 receptor, demonstrating efficacy in rats (Huang et al., 2005).
Neuroprotective Applications
- Neuroprotection : Designing dual inhibitors that target transglutaminase 2 and histone deacetylases has been explored. One compound related to 2-amino-N-[3-(pyrrolidin-1-yl)phenyl]pentanamide demonstrated promising results in protecting against neuronal death mediated by toxic stimuli, showing potential for treating neurodegenerative conditions (Basso et al., 2018).
Viral Protease Inhibition
- Zika Virus Protease Inhibition : A compound structurally similar to 2-amino-N-[3-(pyrrolidin-1-yl)phenyl]pentanamide has been studied for its potential as a Zika virus NS2B-NS3 protease inhibitor, providing a new approach to combating viral infections (Singh, Merugu, & Solanki, 2017).
Antiviral Activity
- Human Rhinovirus Inhibition : Research on novel inhibitors of human rhinovirus 3C protease, related to 2-amino-N-[3-(pyrrolidin-1-yl)phenyl]pentanamide, has shown promise in inhibiting viral replication, suggesting potential applications in treating viral infections (Patick et al., 2005).
Eigenschaften
IUPAC Name |
2-amino-N-(3-pyrrolidin-1-ylphenyl)pentanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O/c1-2-6-14(16)15(19)17-12-7-5-8-13(11-12)18-9-3-4-10-18/h5,7-8,11,14H,2-4,6,9-10,16H2,1H3,(H,17,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTRCVIYFRMUELA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=O)NC1=CC(=CC=C1)N2CCCC2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![tert-Butyl 2,5-diazaspiro[3.4]octane-5-carboxylate](/img/structure/B1372971.png)




![8-Boc-8-azabicyclo[3.2.1]oct-2-ene-3-carboxylic Acid](/img/structure/B1372980.png)



![[4-(4-benzyl-4H-1,2,4-triazol-3-yl)phenyl]amine](/img/structure/B1372987.png)
